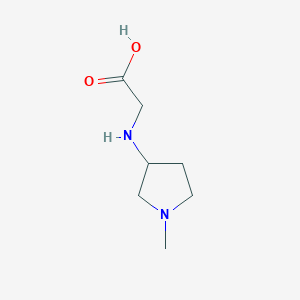

(1-Methyl-pyrrolidin-3-ylamino)-acetic acid

Description

Contextualization within Pyrrolidine (B122466) Chemistry and Amino Acid Derivatives

The pyrrolidine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and catalysts. wikipedia.org It is the core structure of the amino acid proline and its derivatives, which are fundamental components of proteins. pharmablock.com The saturated and non-planar nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a desirable feature in the design of molecules that can interact with biological targets such as enzymes and receptors. nih.gov The incorporation of a pyrrolidine scaffold can enhance a molecule's potency, selectivity, and pharmacokinetic properties, including aqueous solubility. pharmablock.com

As an amino acid derivative, (1-Methyl-pyrrolidin-3-ylamino)-acetic acid combines the structural rigidity of the pyrrolidine ring with the functional group characteristics of amino acids. This combination is a common strategy in the design of peptidomimetics and other small molecules intended to interact with biological systems. The N-methylation of the pyrrolidine ring can further influence the compound's basicity and lipophilicity, which are critical parameters for drug-like properties.

Rationale for Academic Investigation of this compound

The academic investigation of compounds like this compound is driven by their potential as versatile building blocks in the synthesis of more complex molecules. nbinno.com The rationale for its study can be inferred from the broad applications of similarly structured pyrrolidine derivatives in drug discovery. researchgate.net The key motivations for investigating this and related compounds include:

Scaffold for Novel Therapeutics: The pyrrolidine core is a "privileged scaffold," meaning it is a molecular framework that is recurrently found in biologically active compounds. nbinno.com Researchers often synthesize libraries of derivatives of such scaffolds to screen for new therapeutic agents. rsc.org

Chiral Intermediates: The chirality of the pyrrolidine ring is of great interest in asymmetric synthesis and for creating stereochemically defined drugs, which can lead to improved efficacy and reduced side effects. nih.gov

Peptidomimetic Design: The amino acid portion of the molecule allows for its incorporation into peptide sequences or as a mimic of a peptide bond, which can lead to compounds with enhanced stability and oral bioavailability compared to natural peptides.

Exploration of Structure-Activity Relationships (SAR): By systematically modifying the pyrrolidine ring and the amino acid side chain, chemists can probe the structural requirements for biological activity at a particular target. nih.gov

Scope and Objectives of Research on this compound

While specific research objectives for this compound are not widely published, the general scope of research on such compounds typically involves:

Development of Efficient Synthetic Routes: A primary objective is to establish practical and stereoselective methods for the synthesis of the compound and its analogs. mdpi.com This includes the construction of the substituted pyrrolidine ring and the coupling of the amino acid moiety.

Characterization of Physicochemical Properties: Detailed analysis of the compound's structural and electronic properties, as well as its stability and solubility, is crucial for its potential application.

Incorporation into Larger Molecules: A key goal is to use it as an intermediate in the synthesis of more complex target molecules, such as enzyme inhibitors or receptor ligands. For instance, similar pyrrolidine-3-acetic acid derivatives have been investigated as inhibitors of the γ-aminobutyric acid (GABA) transporter 1 (GAT1). nih.gov

Biological Screening: Once synthesized, the compound and its derivatives would likely be screened against a variety of biological targets to identify any potential therapeutic activities.

While detailed research findings on this compound itself are scarce in the public domain, its structural attributes firmly place it within a class of compounds that are of high interest to the scientific community for the development of new medicines and chemical tools.

Chemical Compound Information

| Compound Name |

| This compound |

| Proline |

| γ-aminobutyric acid (GABA) |

Chemical Properties of ((R)-1-Methyl-pyrrolidin-3-ylamino)-acetic acid

| Property | Value |

| Molecular Weight | 158.20 g/mol |

| InChI Key | UDYWCMMOFZAUNY-ZCFIWIBFSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2-[(1-methylpyrrolidin-3-yl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-9-3-2-6(5-9)8-4-7(10)11/h6,8H,2-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYWCMMOFZAUNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl Pyrrolidin 3 Ylamino Acetic Acid

Historical and Contemporary Approaches to Synthesis

There is no specific information available in the scientific literature regarding the historical development or contemporary methods for the synthesis of (1-Methyl-pyrrolidin-3-ylamino)-acetic acid. General synthetic routes to N-substituted glycine (B1666218) derivatives often involve the alkylation of an amine with a haloacetic acid or its ester, but no documents were found applying this to the 1-methyl-pyrrolidin-3-amine substrate.

Stereoselective Synthesis of Enantiomeric Forms of this compound

The literature search did not yield any specific methods for the stereoselective synthesis of the enantiomeric forms of this compound. While methods for the asymmetric synthesis of other pyrrolidine (B122466) derivatives are well-documented, these have not been specifically applied to the target molecule. Consequently, no data on chiral catalysts, starting materials, or reaction conditions for its enantioselective preparation can be provided.

Optimization of Reaction Conditions and Yield for this compound Synthesis

Due to the absence of a published standard synthesis for this compound, there is no information available concerning the optimization of reaction conditions. Research on maximizing yield and purity through the systematic variation of parameters such as temperature, solvent, catalyst, and reaction time has not been reported for this specific compound.

Green Chemistry Principles in this compound Synthesis

No studies were found that discuss the application of green chemistry principles to the synthesis of this compound. There is no available information on the use of environmentally benign solvents, catalysts, or waste reduction strategies specifically in the context of this compound's production.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 1 Methyl Pyrrolidin 3 Ylamino Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, offer initial insights into the molecular structure. The proton NMR spectrum of (1-Methyl-pyrrolidin-3-ylamino)-acetic acid would be expected to show distinct signals for the N-methyl group, the protons on the pyrrolidine (B122466) ring, the methylene (B1212753) protons of the acetic acid moiety, and the amine proton. Similarly, the ¹³C NMR spectrum would reveal discrete resonances for each unique carbon atom.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton couplings within the molecule. For this compound, COSY would reveal correlations between adjacent protons on the pyrrolidine ring, helping to establish their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This technique would definitively assign each proton signal to its corresponding carbon atom in the pyrrolidine ring and the acetic acid side chain.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different fragments of the molecule. For instance, HMBC would show correlations between the N-methyl protons and the carbon atoms of the pyrrolidine ring, as well as between the protons of the acetic acid methylene group and the carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| N-CH₃ | ~2.3 | ~42.0 | C2, C5 |

| C2-H | ~2.5-2.8 | ~60.0 | N-CH₃, C3, C4 |

| C3-H | ~3.0-3.3 | ~55.0 | C2, C4, C5, C(O)OH |

| C4-H₂ | ~1.8-2.2 | ~30.0 | C2, C3, C5 |

| C5-H₂ | ~2.4-2.7 | ~58.0 | N-CH₃, C3, C4 |

| N-CH₂-COOH | ~3.4 | ~50.0 | C3, C(O)OH |

| C(O)OH | - | ~175.0 | N-CH₂-COOH |

Chiral NMR for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful technique for determining the enantiomeric purity of a sample. This is often achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents interact with the enantiomers to form diastereomeric complexes, which can be distinguished by NMR due to their different chemical shifts. For example, the addition of a chiral solvating agent could induce separate signals for the N-methyl protons or other well-resolved protons in the ¹H NMR spectrum, allowing for the quantification of each enantiomer.

Mass Spectrometry (MS) Approaches for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique that provides information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight of this compound, which allows for the calculation of its elemental formula. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) are commonly used. The exact mass can be used to confirm the elemental composition and differentiate it from other compounds with the same nominal mass.

Table 2: Theoretical HRMS Data for this compound

| Molecular Formula | Ion Species | Calculated Exact Mass |

|---|---|---|

| C₇H₁₄N₂O₂ | [M+H]⁺ | 159.1128 |

| C₇H₁₄N₂O₂ | [M+Na]⁺ | 181.0947 |

| C₇H₁₄N₂O₂ | [M-H]⁻ | 157.0982 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the carboxylic acid group, cleavage of the pyrrolidine ring, and loss of the N-methyl group. Analyzing these fragmentation pathways helps to confirm the connectivity of the different structural motifs within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad O-H stretch from the carboxylic acid would likely appear in the range of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid would be visible around 1700-1730 cm⁻¹. The N-H stretch of the secondary amine would be observed in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl groups would be present around 2850-3000 cm⁻¹, and C-N stretching vibrations would appear in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H and N-H stretches are often weak in Raman, the C-H and C-C bond vibrations would be prominent. The symmetric stretching of the carboxylate group, if the compound exists as a zwitterion, would also be Raman active.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | Weak |

| N-H (Amine) | Stretching | 3300-3500 | Weak |

| C-H (Alkyl) | Stretching | 2850-3000 | 2850-3000 (strong) |

| C=O (Carboxylic Acid) | Stretching | 1700-1730 | 1700-1730 (weak) |

| C-N | Stretching | 1000-1200 | 1000-1200 |

X-ray Crystallography for Solid-State Structure Determination

Despite a thorough investigation, no specific published X-ray crystal structure data for the compound this compound was found. Therefore, detailed research findings including crystallographic parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates are not available at this time.

The determination of the crystal structure of this compound would require experimental analysis. Such a study would involve the growth of a suitable single crystal of the compound, followed by data collection using an X-ray diffractometer. Subsequent data processing and structure refinement would yield a detailed model of its solid-state structure. This information would be invaluable for understanding its conformational preferences and intermolecular interactions, such as hydrogen bonding, in the crystalline form.

Computational and Theoretical Chemistry Investigations of 1 Methyl Pyrrolidin 3 Ylamino Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net Methods such as B3LYP with a 6-311++G(d,p) basis set are commonly used to optimize molecular geometry and calculate various electronic parameters. irjweb.comresearchgate.net

A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its ability to accept an electron. irjweb.comyoutube.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.comnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). High chemical hardness suggests lower reactivity, while the electrophilicity index helps in understanding the molecule's ability to act as an electrophile. irjweb.com The distribution of these orbitals also provides insight into the regions of the molecule that are most likely to participate in nucleophilic or electrophilic interactions. researchgate.net

Table 1: Hypothetical Quantum Chemical Parameters for (1-Methyl-pyrrolidin-3-ylamino)-acetic acid This table presents illustrative data that would be expected from DFT calculations.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 3.65 eV | Measures the molecule's ability to attract electrons |

| Chemical Hardness (η) | 2.85 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.34 eV | Quantifies the electrophilic nature of the molecule |

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the pyrrolidine (B122466) ring and the acetic acid side chain in this compound allows it to adopt multiple three-dimensional shapes, or conformations. Conformational analysis is the systematic study of these different arrangements and their relative energies to identify the most stable forms. rsc.org

Computational methods are used to explore the molecule's potential energy surface, which maps the energy of the molecule as a function of its geometry. arxiv.org By systematically rotating the rotatable bonds (e.g., the C-N and C-C bonds of the side chain), researchers can identify local and global energy minima. These minima correspond to stable conformers of the molecule. The energy differences between these conformers determine their relative populations at a given temperature. The transition states, or energy barriers, between conformers are also calculated to understand the kinetics of conformational change. arxiv.org This comprehensive map of minima and transition states is known as the energy landscape. rsc.orgarxiv.org For a molecule like this, key conformational variables would include the puckering of the pyrrolidine ring and the orientation of the acetic acid group relative to the ring.

Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates the typical output of a conformational analysis, showing the relative stability of different spatial arrangements.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| A (Global Minimum) | gauche (-60°) | 0.00 | 75.2 |

| B | anti (180°) | 1.25 | 12.1 |

| C | gauche (+60°) | 1.50 | 8.5 |

| D | cis (0°) | 3.50 | 4.2 |

Molecular Modeling and Simulation Studies with Theoretical Binding Models (Non-Clinical Focus)

Molecular modeling and simulation techniques, such as molecular dynamics (MD), can provide insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion, conformational changes, and interactions with its environment. mdpi.com

In a non-clinical context, these simulations can be used to study how the molecule interacts with surfaces or other materials. For instance, theoretical binding models can be developed to predict the adsorption energy and orientation of the molecule on a metal surface, a topic relevant in materials science and corrosion inhibition studies. mdpi.com By calculating the interaction energy between the molecule and a surface, researchers can predict the strength of adsorption. mdpi.com These models often use force fields to describe the potential energy of the system and can be complemented by DFT calculations to understand the electronic nature of the interaction, such as charge transfer between the molecule and the surface.

Table 3: Illustrative Simulation Data for Molecular Interactions This table provides an example of data that could be generated from molecular simulation studies focusing on the molecule's interaction with a hypothetical surface.

| Interaction Parameter | System | Hypothetical Value | Interpretation |

|---|---|---|---|

| Adsorption Energy | Molecule on Fe(110) surface | -150 kJ/mol | Indicates a strong, spontaneous interaction with the surface |

| Diffusion Coefficient | Molecule in aqueous solution | 2.5 x 10-6 cm2/s | Quantifies the mobility of the molecule in the solvent |

| Binding Free Energy | Molecule with a graphene sheet | -25 kcal/mol | Suggests favorable binding, likely through non-covalent interactions |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a valuable tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. DFT calculations can provide reliable predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net

The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the NMR chemical shifts (δ) for ¹H and ¹³C atoms. researchgate.net These predicted shifts, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental spectra to confirm the molecular structure. The calculations can help assign specific peaks to individual atoms within the molecule.

Similarly, the vibrational frequencies and intensities of a molecule can be calculated computationally to generate a theoretical IR spectrum. semanticscholar.org By analyzing the vibrational modes associated with each calculated frequency, it is possible to assign the characteristic absorption bands in an experimental FT-IR spectrum, such as the C=O stretch of the carboxylic acid, N-H bending, and C-N stretches of the pyrrolidine ring. researchgate.netnist.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Chemical shifts are hypothetical and referenced to TMS.

| Atom Type | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | 3.40 | -CH2- (acetic acid) |

| ¹H | 2.80 - 3.20 | -CH- & -CH2- (pyrrolidine ring, adjacent to N) |

| ¹H | 2.45 | -CH3 (N-methyl) |

| ¹H | 1.80 - 2.20 | -CH2- (pyrrolidine ring) |

| ¹³C | 175.0 | -COOH (carboxyl) |

| ¹³C | 60.5 | -CH- (pyrrolidine ring, C3) |

| ¹³C | 55.0 | -CH2- (pyrrolidine ring, C5) |

| ¹³C | 52.1 | -CH2- (acetic acid) |

| ¹³C | 42.3 | -CH3 (N-methyl) |

Table 5: Predicted Principal IR Vibrational Frequencies for this compound

| Frequency (cm-1) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| 3350 - 3310 | N-H stretch | Secondary Amine |

| 2960 - 2850 | C-H stretch | Alkyl (CH3, CH2) |

| 1710 - 1680 | C=O stretch | Carboxylic Acid |

| 1650 - 1580 | N-H bend | Secondary Amine |

| 1320 - 1210 | C-N stretch | Amine / Pyrrolidine |

Chemical Reactivity and Derivatization Studies of 1 Methyl Pyrrolidin 3 Ylamino Acetic Acid

Reaction Pathways and Mechanisms Involving the Pyrrolidine (B122466) Moiety

The pyrrolidine ring in (1-Methyl-pyrrolidin-3-ylamino)-acetic acid, being a saturated N-methylated heterocycle, exhibits characteristic reactivity.

N-Dealkylation: The N-methyl group can be removed through various chemical methods. Oxidative N-dealkylation, often catalyzed by cytochrome P450 enzymes in biological systems, proceeds via the formation of an unstable α-hydroxy intermediate that spontaneously breaks down to the demethylated amine and formaldehyde. nih.govsemanticscholar.org Chemical N-demethylation can be achieved using reagents like chloroformates (e.g., ethyl chloroformate or phenyl chloroformate), which form a carbamate (B1207046) intermediate that is subsequently cleaved to yield the secondary amine. nih.gov

Ring-Opening Reactions: The pyrrolidine ring can undergo ring-opening reactions under specific conditions. Formation of a quaternary pyrrolidinium (B1226570) ion, by reaction with an alkylating agent, can facilitate nucleophilic attack and subsequent ring cleavage. documentsdelivered.comresearchgate.net The regioselectivity of the ring opening is influenced by steric and electronic factors. For instance, N-methylpyrrolidone (NMP), a related pyrrolidine derivative, can undergo ring-opening under acidic or alkaline conditions to form N-methyl-4-aminobutanoic acid. wikipedia.orgresearchgate.net While this compound is not a pyrrolidinone, the quaternization of the ring nitrogen can make it susceptible to similar ring-opening mechanisms.

Oxidation: The carbon atoms of the pyrrolidine ring can be susceptible to oxidation. For example, the oxidation of N-methylpyrrolidone can lead to the formation of N-methylsuccinimide. nih.gov While the amino acid substituent at the 3-position will influence the reactivity, oxidation at other positions of the pyrrolidine ring in this compound could potentially occur.

A summary of potential reaction pathways for the pyrrolidine moiety is presented in the interactive table below.

| Reaction Type | Reagents/Conditions | Product Type |

| N-Dealkylation | Phenyl chloroformate, followed by hydrolysis | (Pyrrolidin-3-ylamino)-acetic acid |

| Quaternization | Methyl iodide | 1,1-Dimethyl-3-(carboxymethylamino)pyrrolidinium iodide |

| Ring Opening | Strong nucleophile on quaternized pyrrolidine | Acyclic amino acid derivative |

Functional Group Transformations of the Amino and Carboxylic Acid Moieties

The secondary amine and carboxylic acid groups of this compound are readily amenable to a variety of functional group transformations.

Reactions of the Secondary Amine:

Acylation: The secondary amine can be acylated to form amides using acyl chlorides, anhydrides, or carboxylic acids in the presence of coupling agents. This reaction is a common strategy in the synthesis of biologically active molecules. nih.gov

Alkylation: Alkylation of the secondary amine can lead to the formation of a tertiary amine. This can be achieved using alkyl halides or via reductive amination with aldehydes or ketones.

Reactions of the Carboxylic Acid:

Esterification: The carboxylic acid can be converted to its corresponding ester through Fischer-Speier esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by using alkylating agents like alkyl halides in the presence of a base. google.comnih.gov The use of trimethylchlorosilane in methanol (B129727) is also an effective method for the esterification of amino acids. nih.gov

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form a wide range of amide derivatives. This transformation is typically facilitated by coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC). sphinxsai.comsemanticscholar.orgorganic-chemistry.org

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

An overview of these functional group transformations is provided in the interactive table below.

| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |

| Secondary Amine | Acylation | Acyl chloride, base | Amide |

| Secondary Amine | Alkylation | Alkyl halide, base | Tertiary Amine |

| Carboxylic Acid | Esterification | Alcohol, acid catalyst | Ester |

| Carboxylic Acid | Amide Formation | Amine, coupling agent (e.g., EDCI) | Amide |

| Carboxylic Acid | Reduction | LiAlH4 or BH3 | Primary Alcohol |

Synthesis of Novel Derivatives and Analogues of this compound

The chemical reactivity of this compound allows for its use as a scaffold for the synthesis of novel derivatives and analogues with potentially interesting chemical and biological properties. mdpi.com

Derivatives from Amide Coupling: A diverse library of amide derivatives can be synthesized by coupling the carboxylic acid moiety with a variety of amines. This approach is widely used in drug discovery to explore the structure-activity relationships of a lead compound. For example, coupling with substituted anilines or benzylamines can introduce aromatic functionalities that can engage in various biological interactions.

Derivatives from N-Acylation: Acylation of the secondary amine with different acyl groups can also lead to a wide range of derivatives. This can be used to introduce different lipophilic or polar groups to modulate the physicochemical properties of the parent molecule.

Analogues from Pyrrolidine Ring Modification: While more synthetically challenging, modification of the pyrrolidine ring itself can lead to novel analogues. For instance, synthesis of analogues with different substituents on the pyrrolidine ring or even alteration of the ring size (e.g., to piperidine) would generate structurally distinct compounds.

The following interactive table provides examples of potential novel derivatives and the synthetic strategies to obtain them.

| Derivative Type | Synthetic Strategy | Example Starting Materials |

| Amide Derivatives | Amide coupling of the carboxylic acid | Substituted anilines, benzylamines, heterocyclic amines |

| Ester Derivatives | Esterification of the carboxylic acid | Various alcohols (e.g., ethanol, benzyl (B1604629) alcohol) |

| N-Acyl Derivatives | Acylation of the secondary amine | Acyl chlorides, anhydrides |

| N-Alkyl Derivatives | Alkylation of the secondary amine | Alkyl halides, aldehydes/ketones (reductive amination) |

Structure-Activity Relationships (SAR) in a Chemical and Mechanistic Context

While specific SAR studies on this compound are not extensively reported in the public domain, general principles from related pyrrolidine derivatives can be extrapolated to understand the potential impact of structural modifications on its chemical and biological activity. mdpi.comnih.govnih.gov

The Pyrrolidine Ring: The pyrrolidine scaffold provides a defined three-dimensional structure that can be crucial for molecular recognition. The stereochemistry at the 3-position is likely to be a critical determinant of activity, as the spatial orientation of the aminoacetic acid side chain will influence its interaction with biological targets. nih.gov The N-methyl group contributes to the basicity of the pyrrolidine nitrogen and can be involved in hydrogen bonding or ionic interactions. Its removal or replacement with other alkyl groups would modulate these properties. mdpi.comnih.gov

The Amino and Carboxylic Acid Moieties: These groups are key for potential interactions with biological targets. The secondary amine can act as a hydrogen bond donor and acceptor, while the carboxylic acid is a hydrogen bond acceptor and can exist as a carboxylate anion, participating in ionic interactions. Derivatization of these groups, as described in section 5.2, would significantly alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for a given target. For instance, converting the carboxylic acid to an ester or an amide would neutralize the negative charge and increase lipophilicity.

The Acetic Acid Linker: The length and flexibility of the linker between the pyrrolidine ring and the carboxylic acid are also important. Altering the linker length (e.g., to a propionic acid) or introducing conformational constraints could impact the relative positioning of the key functional groups and thus affect biological activity.

The following interactive table summarizes the potential impact of structural modifications on the properties of this compound.

| Structural Modification | Potential Impact on Properties |

| N-Demethylation of pyrrolidine | Increased polarity, altered basicity, potential for new interactions |

| Esterification of carboxylic acid | Increased lipophilicity, loss of negative charge |

| Amide formation from carboxylic acid | Modulation of polarity and hydrogen bonding capacity |

| Acylation of secondary amine | Increased steric bulk, altered hydrogen bonding |

| Change in stereochemistry at C3 | Altered 3D conformation and target binding |

Application of 1 Methyl Pyrrolidin 3 Ylamino Acetic Acid As a Synthetic Intermediate and Building Block

Incorporation into Complex Heterocyclic Architectures

The structure of (1-Methyl-pyrrolidin-3-ylamino)-acetic acid lends itself to the synthesis of a variety of complex heterocyclic architectures. The secondary amine and carboxylic acid functionalities can participate in cyclization reactions to form fused or spirocyclic systems. For instance, intramolecular condensation reactions could lead to the formation of bicyclic lactams. Furthermore, the pyrrolidine (B122466) nitrogen and the exocyclic secondary amine can act as nucleophiles in reactions with electrophilic reagents, facilitating the construction of larger ring systems or the appendage of other heterocyclic moieties.

The pyrrolidine scaffold itself is a key component of many biologically active compounds, and synthetic methodologies often focus on the elaboration of this core structure. nih.govfrontiersin.org Derivatives of 3-aminopyrrolidine (B1265635) are valuable intermediates in the synthesis of various fused heterocyclic systems. For example, they can be used to construct pyrrolo[1,2-a]pyrazines, which are of interest in medicinal chemistry. The carboxylic acid group of this compound can be activated and reacted with the endocyclic nitrogen under suitable conditions to explore the synthesis of novel bridged bicyclic structures.

Moreover, N-substituted glycine (B1666218) derivatives are known to be precursors for a range of heterocyclic compounds. tandfonline.comresearchgate.netnih.gov For instance, they can undergo reactions with various reagents to form hydantoins, piperazines, or benzodiazepines. The presence of the N-methylpyrrolidinyl group in this compound could influence the reactivity and selectivity of these cyclization reactions, potentially leading to novel analogs with interesting pharmacological properties. The synthesis of pyrrolidine-2,3-diones, which have shown antimicrobial properties, often involves multicomponent reactions where amine-containing fragments are incorporated. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound

| Starting Material Moiety | Reaction Type | Potential Heterocyclic Scaffold |

|---|---|---|

| Secondary amine and carboxylic acid | Intramolecular amidation | Bicyclic lactam |

| Pyrrolidine nitrogen and exocyclic amine | Reaction with bis-electrophiles | Fused or bridged polycyclic systems |

| N-substituted glycine | Condensation with ureas/thioureas | Hydantoin/Thiohydantoin derivatives |

| N-substituted glycine | Reductive amination and cyclization | Piperazinone derivatives |

Use in Peptide Synthesis and Peptide Mimetics Research

The N-methylated amino acid structure of this compound makes it a valuable building block in peptide synthesis and the design of peptidomimetics. N-methylation of the peptide backbone is a common strategy to enhance the pharmacokinetic properties of peptides, such as increased metabolic stability towards enzymatic degradation, improved membrane permeability, and better oral bioavailability. researchgate.netnih.govnih.govingentaconnect.com The N-methyl group can also induce specific conformational constraints in the peptide chain, which can lead to higher receptor affinity and selectivity. peptide.com

The incorporation of this compound into a peptide sequence would introduce a constrained, N-methylated residue. The pyrrolidine ring restricts the phi (Φ) torsion angle of the peptide backbone, which can be beneficial for stabilizing specific secondary structures like β-turns or helical motifs. nih.gov Such conformational control is crucial for mimicking the bioactive conformation of natural peptides.

Furthermore, pyrrolidine-based scaffolds are utilized in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA. A novel pyrrolidine-based PNA containing tertiary amines in its backbone has been synthesized, and it was found that the introduction of these groups facilitated cellular uptake. oup.com The N-methylpyrrolidine moiety in this compound could similarly be exploited to design novel PNA monomers with enhanced cell-penetrating properties.

Table 2: Properties Conferred by N-Methylated and Pyrrolidine-Based Amino Acids in Peptides

| Structural Feature | Effect on Peptide Properties | Reference |

|---|---|---|

| N-Methylation | Increased resistance to proteolysis | nih.govpeptide.com |

| N-Methylation | Enhanced membrane permeability and oral bioavailability | researchgate.netnih.gov |

| N-Methylation | Conformational constraint of the peptide backbone | peptide.com |

| Pyrrolidine Ring | Restriction of the phi (Φ) torsion angle | nih.gov |

| Pyrrolidine Ring | Stabilization of secondary structures (e.g., β-turns) | nih.gov |

Development of Chiral Auxiliaries or Ligands Based on the this compound Scaffold

Chiral pyrrolidine derivatives are among the most successful and widely used scaffolds in asymmetric catalysis, serving as both chiral auxiliaries and ligands for a variety of metal-catalyzed reactions. nih.govunibo.it The stereogenic center at the 3-position of the pyrrolidine ring in this compound makes it a potential precursor for the development of new chiral auxiliaries and ligands.

As a chiral auxiliary, the molecule could be temporarily attached to a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired stereochemical outcome is achieved, the auxiliary can be cleaved and potentially recovered. The presence of multiple coordination sites (the two amines and the carboxyl group) could allow for rigid chelation to a metal center, creating a well-defined chiral environment around the reactive site.

More significantly, the this compound scaffold could be modified to create novel chiral ligands for asymmetric catalysis. For instance, the carboxylic acid could be converted to an amide or an ester bearing a coordinating group, such as a phosphine, an oxazoline, or a pyridine. The resulting multidentate ligand could then be complexed with a transition metal (e.g., palladium, rhodium, iridium, copper) to generate a chiral catalyst for a wide range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and cycloadditions. acs.org The C2-symmetrical 2,5-disubstituted pyrrolidines are particularly effective as chiral ligands, and while the subject compound is not C2-symmetrical, its defined stereochemistry can still be exploited to induce high levels of enantioselectivity. nih.govacs.org The ready availability of chiral 3-aminopyrrolidine makes it a valuable building block for such applications. nbinno.comchemimpex.com

Table 3: Potential Chiral Ligands Derived from this compound

| Modification of Carboxylic Acid | Resulting Ligand Type | Potential Asymmetric Reactions |

|---|---|---|

| Amidation with a phosphinoamine | Aminophosphine | Asymmetric hydrogenation, allylic alkylation |

| Esterification with a hydroxypyridine | Pyridine-based ligand | Hydrosilylation, aldol (B89426) reactions |

| Conversion to an oxazoline | P-N or N-N ligand | Cycloadditions, conjugate additions |

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. organic-chemistry.org The bifunctional nature of this compound, possessing both a nucleophilic amine and a carboxylic acid, makes it an ideal candidate for participation in various MCRs.

For example, in the Ugi four-component reaction, an amine, a carboxylic acid, a carbonyl compound, and an isocyanide react to form an α-acylamino amide. This compound could potentially serve as both the amine and the carboxylic acid component in an intramolecular Ugi reaction, or as one of the components in an intermolecular reaction to generate complex peptide-like structures. The pyrrolidone scaffold can be synthesized via Ugi MCRs followed by ring closure. rloginconsulting.com

Another important MCR is the Passerini reaction, which involves a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. The carboxylic acid functionality of this compound could participate in this reaction. Furthermore, the secondary amine could be involved in Mannich-type reactions, where it reacts with an aldehyde and a carbon acid to form a β-amino carbonyl compound.

The use of amino acids in MCRs is well-established for the synthesis of diverse heterocyclic libraries. researchgate.netrsc.org Glycine and its derivatives have been employed as catalysts or reactants in the one-pot synthesis of various bioactive heterocycles. tandfonline.com The unique structure of this compound, combining a cyclic amine with an N-substituted amino acid, offers opportunities for the discovery of novel MCRs and the generation of molecular diversity for drug discovery and other applications. The pyrrolidine moiety can be constructed or functionalized through MCRs, highlighting the versatility of this scaffold in diversity-oriented synthesis. researchgate.netmdpi.com

Table 4: Potential Multi-Component Reactions Involving this compound

| Multi-Component Reaction | Role of this compound | Potential Product Class |

|---|---|---|

| Ugi Reaction | Amine and/or Carboxylic Acid Component | α-Acylamino amides, peptidomimetics |

| Passerini Reaction | Carboxylic Acid Component | α-Acyloxy carboxamides |

| Mannich Reaction | Amine Component | β-Amino carbonyl compounds |

| Strecker Synthesis | Amine Component | α-Aminonitriles |

Investigations into the Biological Interactions of 1 Methyl Pyrrolidin 3 Ylamino Acetic Acid with Model Systems Excluding Clinical Efficacy and Safety

Analytical Methodologies for Research Scale Detection and Quantification of 1 Methyl Pyrrolidin 3 Ylamino Acetic Acid

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC, TLC)

Chromatographic techniques are fundamental for the separation and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are particularly valuable for the analysis of "(1-Methyl-pyrrolidin-3-ylamino)-acetic acid".

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For "this compound," a reversed-phase HPLC method is generally suitable. The purity of related compounds has been successfully confirmed to be higher than 95% using HPLC analysis. acs.org

A typical HPLC system for the analysis of this compound would consist of a C18 column, a mobile phase of acetonitrile (B52724) and water with an acidic modifier like formic acid or trifluoroacetic acid, and a UV detector. acs.orgfda.gov The gradient elution, where the proportion of the organic solvent is gradually increased, can be optimized to achieve a good separation of the target compound from any impurities or starting materials.

Interactive Data Table: Illustrative HPLC Parameters

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

GC is a suitable technique for volatile and thermally stable compounds. While "this compound" itself is a zwitterionic and non-volatile amino acid, it can be analyzed by GC after derivatization. A common derivatization approach is esterification of the carboxylic acid group followed by acylation of the amino group to increase volatility.

For the analysis of related pyrrolidine (B122466) compounds, a capillary column such as an HP-1 is often used. researchgate.net The injector and detector temperatures are typically set high to ensure efficient vaporization and detection. researchgate.net A flame ionization detector (FID) is commonly employed for the detection of organic compounds. researchgate.net

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for monitoring reaction progress and assessing the purity of a sample. For "this compound," a silica (B1680970) gel plate can be used as the stationary phase. A polar mobile phase, such as a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and methanol, would be appropriate to move the polar compound up the plate. Visualization can be achieved using a UV lamp if the compound is UV-active, or by staining with a suitable reagent such as ninhydrin, which reacts with the secondary amine to produce a colored spot. researchgate.net The progress of chemical reactions can be monitored using TLC. physchemres.org

Electrophoretic Methods for Characterization (e.g., Capillary Electrophoresis)

Capillary electrophoresis (CE) offers high separation efficiency and resolution and is well-suited for the analysis of charged species like amino acids. In CE, compounds are separated based on their electrophoretic mobility in an electric field.

For the analysis of "this compound," a fused-silica capillary and a buffer system with a pH that ensures the compound is charged would be used. Given the presence of both an amino and a carboxylic acid group, the net charge of the molecule will be pH-dependent. At a low pH, the amino group will be protonated, and the molecule will have a positive charge. At a high pH, the carboxylic acid group will be deprotonated, resulting in a negative charge.

Detection in CE is typically performed using a UV-Vis detector. nih.gov For enhanced sensitivity, especially at low concentrations, derivatization with a fluorescent tag can be employed, followed by laser-induced fluorescence (LIF) detection. nih.gov Nonaqueous capillary electrophoresis (NACE) is another variant that can be explored, where the separation is carried out in an organic solvent, which can offer different selectivity compared to aqueous systems. researchgate.net

Spectrophotometric Assays for Quantification in Research Samples (e.g., UV-Vis, Fluorescence)

Spectrophotometric methods are widely used for the quantification of compounds in solution.

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound. While the pyrrolidine ring itself does not have a strong chromophore, the carboxylic acid and amino groups can exhibit some absorbance in the low UV region (around 200-220 nm). A UV-Vis spectrum of the pure compound in a suitable solvent (e.g., water or methanol) can be recorded to determine its maximum absorbance wavelength (λmax). researchgate.netnist.gov A calibration curve can then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. This allows for the quantification of the compound in unknown research samples, provided there are no interfering substances that absorb at the same wavelength.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used for quantification. "this compound" is not naturally fluorescent. However, it can be derivatized with a fluorescent reagent that reacts with the secondary amine group. Reagents such as dansyl chloride or fluorescamine (B152294) can be used to introduce a fluorescent tag to the molecule. The resulting derivative will exhibit strong fluorescence, allowing for highly sensitive quantification. The excitation and emission wavelengths would be determined by the specific fluorescent tag used.

Development of Robust Analytical Protocols for Laboratory Use

The development of a robust analytical protocol is essential for obtaining reliable and reproducible data in a research laboratory. This involves a validation process to ensure that the analytical method is suitable for its intended purpose. Key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Range: The concentration interval over which the method is precise, accurate, and linear.

Accuracy: The closeness of the measured value to the true value. This is often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest concentration of the analyte that can be detected but not necessarily quantified with an acceptable level of precision and accuracy.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

Interactive Data Table: Example of Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (RSD) | ≤ 2% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

By systematically evaluating these parameters, a robust and reliable analytical method can be established for the routine detection and quantification of "this compound" in a research laboratory setting.

Conclusion and Future Directions in 1 Methyl Pyrrolidin 3 Ylamino Acetic Acid Research

Summary of Key Academic Findings and Contributions

A thorough review of scientific literature reveals a significant gap in the study of (1-Methyl-pyrrolidin-3-ylamino)-acetic acid. As of now, there are no specific academic findings or documented contributions directly attributable to this compound. Research on analogous structures suggests that the pyrrolidine (B122466) ring is a versatile scaffold in medicinal chemistry. nih.gov For instance, various derivatives have been investigated for their potential as antimicrobial agents and in other therapeutic areas. ekb.egmdpi.com However, without empirical data, any potential properties or applications of this compound remain purely speculative.

Identification of Remaining Challenges and Unexplored Avenues

The primary challenge concerning this compound is the fundamental lack of research. The entire field of its chemical and biological characterization is an unexplored avenue. Key challenges and areas that remain to be investigated include:

Synthesis and Characterization: The foremost challenge is to develop and optimize a reliable synthetic route for this compound. Following a successful synthesis, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to confirm its structure and purity.

Physicochemical Properties: Basic physicochemical properties, including solubility, pKa, and stability under various conditions, are currently unknown. This data is crucial for any further investigation into its potential applications.

Biological Activity Screening: A significant unexplored avenue is the systematic screening of this compound for any biological activity. Its structural similarity to other biologically active pyrrolidines suggests potential for interaction with various biological targets, but this has not been investigated.

Pharmacokinetic Profile: Should any biological activity be identified, its absorption, distribution, metabolism, and excretion (ADME) profile would need to be determined to assess its potential as a therapeutic agent.

Prospective Research Directions for Advanced Studies of this compound

Future research on this compound would need to commence with foundational studies. Prospective research directions can be categorized as follows:

Chemical Synthesis and Derivatization:

Method Development: The initial focus should be on the development of a stereoselective synthesis to produce enantiomerically pure forms of the compound, which is critical for pharmacological studies.

Library Synthesis: Following the establishment of a synthetic route, the creation of a library of derivatives by modifying the carboxylic acid or the pyrrolidine ring could be undertaken to explore structure-activity relationships.

Biological and Pharmacological Evaluation:

Broad-Spectrum Screening: Initial in vitro screening against a wide range of biological targets, such as enzymes and receptors, could help identify any potential areas of pharmacological interest.

Targeted Investigations: Based on the activities of structurally similar compounds, more focused studies could be designed. For example, given the prevalence of the pyrrolidine motif in neuroscience and infectious disease research, investigations in these areas could be prioritized.

Computational and In Silico Studies:

Molecular Modeling: In the absence of experimental data, computational methods could be employed to predict the compound's three-dimensional structure, physicochemical properties, and potential interactions with known biological targets.

Virtual Screening: The structure of this compound could be used in virtual screening campaigns to identify potential protein targets, guiding future experimental work.

The table below outlines potential areas of initial investigation for this compound.

| Research Area | Specific Focus | Rationale |

| Chemical Synthesis | Development of a scalable and stereoselective synthetic route. | To provide a reliable source of the compound for all subsequent studies. |

| Analytical Chemistry | Full spectroscopic and crystallographic characterization. | To unequivocally confirm the chemical structure and purity. |

| Biochemical Screening | High-throughput screening against diverse biological targets. | To identify any potential biological activity and guide further research. |

| Computational Chemistry | Prediction of physicochemical properties and ADME profile. | To provide initial insights into the compound's behavior and prioritize experimental studies. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1-Methyl-pyrrolidin-3-ylamino)-acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling pyrrolidine derivatives with acetic acid precursors. Optimization may include adjusting reaction temperature (e.g., 25–60°C), pH (neutral to mildly acidic), and catalysts like carbodiimides for amide bond formation. Purification via column chromatography or preparative HPLC is advised to isolate the compound from byproducts. Yield improvements can be achieved by controlling stoichiometric ratios and using anhydrous solvents. Stability during synthesis should be monitored via TLC or LC-MS .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the pyrrolidine ring protons (δ 2.5–3.5 ppm) and acetic acid methylene group (δ 3.7–4.2 ppm).

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~158.1 for CHNO).

- IR Spectroscopy : Identify amine N-H stretches (~3300 cm) and carboxylic acid C=O (~1700 cm). Challenges include distinguishing stereoisomers; X-ray crystallography may resolve ambiguity .

Q. How should researchers handle discrepancies in purity assessments between HPLC and titration methods?

- Methodological Answer : Discrepancies often arise from pH-sensitive functional groups (e.g., amine or carboxylic acid) interfering with titration endpoints. Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) for precise quantification. Validate methods using certified reference standards. For titration, ensure indicator selection (e.g., phenolphthalein for basic endpoints) aligns with the compound’s pKa (~4.5 for acetic acid derivatives) .

Advanced Research Questions

Q. How can metabolic flux analysis (MFA) be applied to study biosynthesis pathways of this compound in microbial systems?

- Methodological Answer :

- Isotopic Labeling : Use -glucose to trace carbon flow through precursor pathways (e.g., pyrrolidine ring formation via ornithine metabolism).

- Computational Modeling : Construct a metabolic network integrating enzyme kinetics (e.g., alcohol dehydrogenases) and substrate uptake rates. Tools like COBRApy can simulate flux distributions under varying conditions.

- Validation : Compare predicted vs. experimental yields using HPLC or GC-MS. MFA revealed a 56% increase in acetic acid flux in engineered Acetobacter strains, a model for optimizing similar compounds .

Q. What experimental designs are effective for studying enzyme-substrate interactions involving this compound in dehydrogenase systems?

- Methodological Answer :

- Recombinant Enzymes : Clone and express alcohol dehydrogenase (ADH) genes (e.g., adhA/adhB) in E. coli for kinetic assays. Measure activity via NADH oxidation at 340 nm.

- Inhibitor Studies : Test competitive inhibition using structural analogs (e.g., pyrazole derivatives).

- Thermodynamic Profiling : Calculate ΔG of reactions using isothermal titration calorimetry (ITC). ADH overexpression in Acetobacter increased ethanol-to-acetate conversion by 35%, a relevant model for pyrrolidine derivatives .

Q. How can researchers address contradictory bioactivity data in studies of this compound derivatives?

- Methodological Answer :

- Replicate Assays : Conduct dose-response curves in triplicate across cell lines (e.g., HEK293 vs. HepG2) to assess specificity.

- Orthogonal Assays : Combine enzymatic inhibition data with cellular viability assays (MTT/WST-1).

- Control Variables : Standardize culture conditions (pH, temperature) to minimize environmental stress artifacts. For example, proteomic analysis in Acetobacter resolved contradictory growth rates by linking heat shock protein upregulation to acid tolerance .

Physicochemical and Safety Considerations

Q. What are the best practices for ensuring stability of this compound during storage?

- Methodological Answer : Store at -20°C in amber vials under inert gas (N/Ar) to prevent oxidation. For aqueous solutions, maintain pH 6–7 to avoid hydrolysis. Monitor degradation via periodic LC-MS. Safety protocols include using fume hoods and PPE, as pyrrolidine derivatives may exhibit neurotoxic or irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.